Product packaging for 2-Hydroxybutanedihydrazide(Cat. No.:CAS No. 6641-30-1)

2-Hydroxybutanedihydrazide

Cat. No.: B1618208
CAS No.: 6641-30-1
M. Wt: 162.15 g/mol
InChI Key: LGWROMGRXCZCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxybutanedihydrazide (CAS 76585-39-2), also known as tartaric hydrazide, is a high-purity chemical reagent with the molecular formula C4H10N4O4 and a molecular weight of 178.147 g/mol . It belongs to the class of hydrazide–hydrazone compounds, which are recognized in scientific literature for their diverse biological activities and are extensively used as key intermediates in synthetic organic and medicinal chemistry . The core structure of this compound, featuring the azomethine group (–NH–N=CH–), is a fundamental scaffold for constructing various heterocyclic systems with pharmacological potential . This compound serves as a valuable building block in antimicrobial research. Hydrazide–hydrazone derivatives are investigated for their activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , as well as Gram-negative strains like Escherichia coli . Recent studies highlight derivatives demonstrating promising efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) . The primary application of this compound is as a precursor for the development of novel compounds targeting these multidrug-resistant pathogens . Furthermore, research into hydrazide–hydrazones has expanded into the field of oncology. Derivatives synthesized from similar core structures have shown significant in vitro antiproliferative activity against a range of human cancer cell lines, including renal carcinoma (769-P), hepatocellular carcinoma (HepG2), and glioblastoma (LN-229) . The mechanism of action for this class of compounds is an area of active investigation, with their biological activity often attributed to the presence of the characteristic hydrazone moiety . The structure of synthesized derivatives can be confirmed through standard spectroscopic methods. Characteristic IR spectra peaks are typically observed around 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), and 3050 cm⁻¹ (NH) . In 1H NMR, singlets between δ 8–9 ppm and δ 10–13 ppm correspond to the =CH and NH protons, respectively . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N4O3 B1618208 2-Hydroxybutanedihydrazide CAS No. 6641-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6641-30-1

Molecular Formula

C4H10N4O3

Molecular Weight

162.15 g/mol

IUPAC Name

2-hydroxybutanedihydrazide

InChI

InChI=1S/C4H10N4O3/c5-7-3(10)1-2(9)4(11)8-6/h2,9H,1,5-6H2,(H,7,10)(H,8,11)

InChI Key

LGWROMGRXCZCLA-UHFFFAOYSA-N

SMILES

C(C(C(=O)NN)O)C(=O)NN

Canonical SMILES

C(C(C(=O)NN)O)C(=O)NN

Other CAS No.

6641-30-1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Routes for the Preparation of 2-Hydroxybutanedihydrazide

The primary route for the synthesis of this compound involves a multi-step organic synthesis pathway that leverages readily available starting materials.

The most direct and established method for the preparation of this compound, also known as DL-Malic acid dihydrazide, proceeds through the hydrazinolysis of a corresponding diester. This reaction is a classic example of nucleophilic acyl substitution.

Generated code

This compound + 2 R-CHO → 2-Hydroxybutane-N,N'-bis(ylidene)dihydrazide + 2 H₂O

Generated code

Derivatization and Functionalization Strategies

Design of Molecular Scaffolds for Chemical Exploration

The bifunctional nature of this compound, possessing both hydrogen-bond donating and accepting groups, makes it an attractive scaffold for the design and synthesis of new molecules with potential applications in medicinal chemistry and materials science. scielo.brscielo.brmdpi.comrsc.orgnih.gov The hydrazide moiety is a known pharmacophore and linker in various bioactive molecules. scielo.br

By reacting the dihydrazide with different aldehydes or ketones, a library of derivatives can be generated. This approach, known as molecular hybridization, involves combining different pharmacophoric fragments to create new chemical entities with potentially enhanced or novel biological activities. scielo.brscielo.br The hydroxyl group on the scaffold provides an additional point for modification or for influencing the molecule's solubility and binding properties. The design of hydrazide-based scaffolds has been explored for targeting various biological systems. nih.gov

Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound from malic acid introduces a stereocenter at the C2 position, leading to important stereochemical considerations. Malic acid exists as two enantiomers, (S)-malic acid and (R)-malic acid, and is a well-known chiral building block. atamanchemicals.com

Consequently, the synthesis of this compound from an enantiomerically pure form of malic acid will result in an enantiomerically pure product. For example, starting with (S)-malic acid would yield (S)-2-hydroxybutanedihydrazide. If a racemic mixture of malic acid is used, a racemic mixture of the dihydrazide will be produced.

The presence of a chiral center means that subsequent reactions of this compound can lead to the formation of diastereomers if a new stereocenter is created. For instance, the reaction with a chiral aldehyde would result in the formation of two diastereomeric dihydrazones.

The principles of stereoselective synthesis are therefore highly relevant when working with this compound, particularly if specific stereoisomers are desired for biological or material applications. tandfonline.comdntb.gov.uaoup.com Controlling the stereochemistry can be crucial for achieving the desired activity and properties of the final products. The stereoselective synthesis of related hydroxy amino acid derivatives has been extensively studied and provides a framework for approaching the stereocontrolled synthesis of this compound derivatives. acs.orgacs.org

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 2-Hydroxybutanedihydrazide

The efficacy of an organic molecule as a ligand is dictated by several key principles, including the number and nature of its donor atoms, its flexibility, and its ability to form stable ring structures around a metal ion. This compound, with its combination of hydrazide and hydroxyl functional groups, is a prime candidate for effective metal chelation.

The structure of this compound features multiple potential donor sites: the two carbonyl oxygen atoms, the four nitrogen atoms of the hydrazide moieties, and the oxygen atom of the hydroxyl group. This multi-functionality allows it to act as a polydentate ligand, binding to a metal ion through two or more of these donor atoms simultaneously. hcpgcollege.edu.in The ability of a single ligand to form multiple bonds to a central metal ion gives rise to a significant thermodynamic stabilization known as the chelate effect . idc-online.com This effect is primarily driven by a large increase in entropy, as the chelating ligand displaces multiple monodentate solvent molecules, leading to a greater number of free species in the system. libretexts.org

Synthesis and Isolation of Metal-Hydrazide Complexes

The synthesis of metal complexes with hydrazide-based ligands is typically a straightforward process, generally involving the direct reaction of the ligand with a metal salt in a suitable solvent. bhu.ac.inscirp.org For this compound complexes, a general synthetic procedure would involve dissolving the ligand in a solvent such as ethanol (B145695) or a methanol-water mixture, sometimes with gentle heating to ensure complete dissolution. bioline.org.br

An ethanolic solution of a chosen metal salt (e.g., chlorides, nitrates, or acetates of the metal) is then added dropwise to the ligand solution with constant stirring. bhu.ac.in The molar ratio of metal to ligand is a critical parameter that can be varied to control the stoichiometry of the final product, often yielding complexes with 1:1 or 1:2 metal-to-ligand ratios. bhu.ac.inresearchgate.net The reaction mixture is typically refluxed for several hours to ensure the reaction goes to completion. nih.gov Upon cooling, the solid metal complex often precipitates out of the solution. The resulting precipitate is then isolated by filtration, washed with cold solvent to remove any unreacted starting materials, and dried, for instance, in a desiccator over calcium chloride. scirp.org

Table 1: General Synthesis Parameters for Metal-Hydrazide Complexes
ParameterTypical ConditionPurpose
SolventEthanol, Methanol, Water, or mixturesTo dissolve reactants and facilitate the reaction.
Metal SaltsChlorides, Nitrates, Sulfates, AcetatesSource of the central metal ion.
Metal:Ligand Ratio1:1 or 1:2To control the stoichiometry of the resulting complex. bhu.ac.in
Reaction TemperatureRoom temperature to refluxTo provide sufficient energy for the reaction to proceed. nih.gov
Isolation MethodPrecipitation and filtrationTo separate the solid complex from the reaction mixture. scirp.org

Hydrazide and hydrazone ligands are known to form stable coordination compounds with a wide range of transition metal ions. researchgate.netbhu.ac.in The d-orbitals of these metals can readily accept the lone pairs of electrons from the nitrogen and oxygen donor atoms of this compound. Common transition metal ions that would be expected to form complexes with this ligand include those from the first transition series, such as Manganese (Mn(II)), Iron (Fe(II)/Fe(III)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)), as well as second and third-row transition metals like Ruthenium (Ru(III)) and Palladium (Pd(II)). koreascience.krmdpi.com

The nature of the metal ion, including its size, charge, and electronic configuration, significantly influences the structure, stability, and properties of the resulting complex. For example, ions like Cu(II) are subject to Jahn-Teller distortion, which can lead to distorted geometries. The stoichiometry of the complex, such as [M(L)] or [M(L)₂], where L represents the deprotonated this compound ligand, will also depend on the specific metal ion and reaction conditions. bhu.ac.in

The formation of a coordination complex and the mode of ligand binding are typically confirmed using various spectroscopic techniques, primarily infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free this compound ligand with the spectra of its metal complexes provides crucial evidence of coordination. ajol.info Key vibrational bands associated with the ligand's functional groups are expected to shift upon complexation.

ν(O-H): The broad band corresponding to the hydroxyl group in the free ligand is expected to disappear upon deprotonation and coordination to the metal ion.

ν(N-H): The stretching vibrations of the -NH₂ group would likely shift, typically to a lower frequency, upon coordination of the nitrogen atom to the metal center.

ν(C=O): The strong absorption band of the carbonyl group (Amide I band) is expected to shift to a lower wavenumber (a negative shift) upon coordination through the carbonyl oxygen. This shift indicates a weakening of the C=O double bond as electron density is drawn towards the metal ion. ajol.info

New Bands: The appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. ajol.info

Table 2: Expected IR Spectral Shifts in this compound Upon Complexation
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) in Free LigandExpected Shift Upon Complexation
Amineν(N-H)~3200-3300Shift to lower frequency
Hydroxylν(O-H)~3400 (broad)Disappears if deprotonated
Carbonylν(C=O)~1650-1680Shift to lower frequency (10-40 cm⁻¹) ajol.info
Metal-Ligandν(M-N) / ν(M-O)N/AAppearance of new bands at 400-600 cm⁻¹ ajol.info

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and can help in inferring the coordination geometry. The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions within the molecule. ajol.info In the spectra of the transition metal complexes, these bands may be shifted. More importantly, new, weaker bands often appear in the visible region. These bands are typically due to d-d electronic transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands. semanticscholar.org The position and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the geometry of the coordination sphere (e.g., octahedral or tetrahedral). semanticscholar.org

Transition metal complexes adopt various geometries, with the most common being octahedral, tetrahedral, and square planar. researchgate.net The specific geometry for a this compound complex would depend on factors like the coordination number of the metal, the size of the metal ion, and steric interactions between the ligands.

Octahedral Geometry: Often observed for coordination number six, this is a likely geometry for many first-row transition metal ions (e.g., Co(II), Ni(II), Fe(III)) when coordinated to two tridentate ligands or a combination of the ligand and solvent molecules. scirp.orgresearchgate.net

Tetrahedral Geometry: Common for coordination number four, especially with ions like Zn(II) or Co(II) with large ligands. ajol.info

Square Planar Geometry: Also coordination number four, this geometry is frequently adopted by d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

In the absence of single-crystal data, a combination of electronic spectroscopy and magnetic susceptibility measurements can be used to propose a likely geometry. ajol.infoscirp.org

Theoretical Investigations of Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and provide deeper insight into the nature of metal-ligand interactions. nih.govresearchgate.net Theoretical investigations can be used to:

Optimize Geometry: DFT calculations can predict the most stable three-dimensional structure of the metal complexes, which can then be compared with experimental data from X-ray crystallography. researchgate.net

Predict Spectroscopic Properties: Vibrational frequencies (IR) and electronic transitions (UV-Vis) can be calculated and compared with experimental spectra to aid in band assignments. researchgate.net

Analyze Electronic Structure: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and stability of the molecule.

Elucidate Bonding: Advanced analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge transfer between the ligand and the metal, providing a detailed picture of the covalent and ionic character of the coordination bonds. nih.gov

These theoretical studies can help rationalize the observed properties of the complexes and predict the behavior of new, yet-to-be-synthesized compounds, guiding further experimental work. nih.gov

Applications in Advanced Materials Science

Role as a Chemical Component in Polymer Systems

The primary function of 2-Hydroxybutanedihydrazide in polymer science is as a crosslinking agent, contributing to the formation of robust and stable three-dimensional polymer networks. specialchem.com

The general mechanism for dihydrazide crosslinking can be seen in the reaction with polymers containing diacetone acrylamide (B121943) (DAAM) or acetoacetoxyethyl methacrylate (B99206) (AAEM). gantrade.com The hydrazide moieties react with the ketone groups on these monomers, creating a crosslinked structure. gantrade.com This type of crosslinking is noted for its ability to proceed without the need for harmful catalysts and can occur over a wide pH range. epo.org

Key Features of Dihydrazide Crosslinking

FeatureDescriptionSource
Reaction TypeReaction between hydrazide groups and carbonyl (ketone/aldehyde) groups on polymer chains. gantrade.com
Resulting LinkageFormation of stable hydrazone bonds. ac-catalysts.com
Curing ConditionsTypically occurs at ambient temperature as water evaporates. gantrade.com
Key BenefitAvoids the use of potentially harmful crosslinking agents and can proceed without heating. epo.org

This compound has been identified as a valuable component in several specialized polymer formulations. For instance, it is listed as a multifunctional hydrazine (B178648) compound for crosslinking diacetone acrylamide-modified polyvinyl alcohol (PVA) resins. epo.org The resulting crosslinked PVA films exhibit high water resistance and can form strong and durable aqueous gels without the need for heat treatment. epo.org

Furthermore, the synthesis of polyamides and polyhydrazides derived from malic acid suggests a pathway for the incorporation of the this compound structure into the main polymer chain. mdpi.comresearchgate.net In such polymers, the hydroxyl and carboxylic acid groups from the malic acid precursor can enhance the reactivity and interaction capacity of the polymer. mdpi.comresearchgate.net These malic acid-derived polymers have shown potential as stabilizing and reducing agents in the synthesis of metal nanoparticles. mdpi.comnih.gov

Contribution to Functional Material Design

The unique properties of this compound make it a significant contributor to the design of functional materials with tailored characteristics.

This compound is specifically mentioned as a component in formaldehyde-free printing inks for fabrics. google.com Its role as a crosslinker is crucial in these formulations, contributing to the durability and adhesion of the ink on the textile substrate. The use of dihydrazide crosslinkers in coatings is known to improve properties such as abrasion, scrub, stain, and moisture resistance. gantrade.com In the context of textile printing, it is also used as a crosslinking agent for fixing agents, further highlighting its importance in this sector. google.com

The ability of dihydrazide-crosslinked systems to cure at ambient temperatures is particularly advantageous for coatings applied to heat-sensitive substrates. gantrade.com This chemistry allows for the development of high-performance coatings with enhanced durability and resistance to various environmental factors. gantrade.com

The improved adhesion and cohesion imparted by crosslinking are vital for ensuring efficient stress transfer from the matrix to the reinforcement, a key factor in the mechanical performance of composites. researchgate.net Furthermore, the use of malic acid-derived polymers, which can be synthesized using dihydrazides, in creating polymer-nanoparticle composites opens another avenue for the application of this compound in advanced composite development. mdpi.comnih.gov These nanocomposites can exhibit unique optical, catalytic, and biomedical properties. mdpi.comnih.gov

Potential Contributions of this compound in Composite Materials

Property EnhancementMechanism of ActionSource
Improved Mechanical StrengthFormation of a rigid 3D polymer network through crosslinking, enhancing stress transfer between matrix and reinforcement. specialchem.comresearchgate.netresearchgate.net
Enhanced Thermal StabilityCovalent crosslinks provide greater resistance to thermal degradation compared to linear polymers. specialchem.com
Increased Chemical ResistanceThe crosslinked network structure restricts the penetration of solvents and other chemicals. researchgate.net
Tailored Interfacial AdhesionThe functional groups of the crosslinker can be selected to promote adhesion between the polymer matrix and the reinforcement phase. researchgate.net

Materials Engineering Perspectives

From a materials engineering standpoint, this compound represents a valuable tool for the design and modification of polymer-based materials. Its ability to act as a crosslinker allows for the fine-tuning of mechanical and chemical properties to meet the demands of specific applications. specialchem.comresearchgate.net The trend towards more environmentally friendly and safer materials makes its use in formaldehyde-free systems particularly relevant. google.com

Future research and development in materials science may focus on leveraging the bifunctionality of this compound (both hydroxyl and hydrazide groups) to create novel polymer architectures with advanced functionalities. For example, the hydroxyl group could be further reacted to attach other functional moieties, leading to the development of "smart" materials that can respond to external stimuli. The exploration of its use in biodegradable and biocompatible polymer systems, stemming from its malic acid origin, also presents a promising avenue for future applications in the biomedical and pharmaceutical fields. researchgate.net The continued development of polymers incorporating this compound is likely to lead to new and improved materials for a wide range of industrial and technological sectors.

Enzymatic and Biocatalytic Approaches in Hydrazide Chemistry

Enzyme-Catalyzed Reactions Involving Hydrazides

Enzymes, as biological catalysts, offer high specificity and can operate under mild reaction conditions, making them attractive for chemical synthesis. nih.govlongdom.org The enzymatic synthesis of hydrazides has been demonstrated, showcasing the potential to move away from traditional, often harsh, chemical methods.

One of the pioneering reports in this area involved the use of an amidase from Rhodococcus rhodochrous J1. nih.gov This enzyme, which typically hydrolyzes amides to their corresponding acids and ammonia, was found to catalyze the synthesis of hydrazides from amides using hydrazine (B178648) as a substrate. nih.gov This discovery was significant as it represented the first instance of enzymatic hydrazide synthesis. nih.gov The study demonstrated that the reaction is reversible, with the enzyme also capable of converting the hydrazide back to the corresponding acid in the absence of hydrazine. nih.gov This reversibility suggests a mechanism involving an acyl-enzyme intermediate. nih.gov The enzyme showed activity for both aromatic and aliphatic amides, indicating a degree of substrate promiscuity. nih.gov

Lipases are another class of enzymes that have been successfully employed for hydrazide synthesis. For instance, an immobilized lipase (B570770), Lipozyme, was used to catalyze the one-step synthesis of fatty hydrazides from palm oils and hydrazine hydrate (B1144303) at a neutral pH. nih.gov This process achieved high conversion rates for various palm oil fractions. nih.gov Similarly, epoxidized fatty hydrazides have been synthesized from epoxidized palm oil using an enzymatic catalytic reaction with hydrazine monohydrate. epa.gov

Sortase, an enzyme that recognizes a specific peptide sequence, has also been utilized in a novel way to produce protein hydrazides. oup.com The enzyme typically cleaves a peptide bond and forms a thioester intermediate, which then reacts with a nucleophile. oup.com Researchers have shown that hydrazine can act as this nucleophile, irreversibly reacting with the thioester intermediate to form a protein hydrazide. oup.com

Furthermore, a novel enzyme named hydrazidase, isolated from Microbacterium sp. strain HM58-2, has been identified. nih.gov This enzyme specifically hydrolyzes acylhydrazides to the corresponding acid and a hydrazine derivative. nih.gov Kinetic studies revealed that this hydrazidase has a preference for hydrazides over amides. nih.gov

These examples underscore the potential of various enzymes to catalyze reactions involving the hydrazide functional group, opening avenues for the synthesis of compounds like 2-Hydroxybutanedihydrazide through biocatalytic means.

Table 1: Examples of Enzyme-Catalyzed Reactions in Hydrazide Chemistry

EnzymeSource OrganismSubstrate(s)ProductKey FindingReference
AmidaseRhodococcus rhodochrous J1Amides, HydrazineHydrazidesFirst report of enzymatic hydrazide synthesis; reversible reaction. nih.gov nih.gov
Lipase (Lipozyme)ImmobilizedPalm Oils, Hydrazine HydrateFatty HydrazidesHigh conversion (95-99%) in a one-step reaction. nih.gov nih.gov
SortaseN/AProteins with specific recognition sequence, HydrazineProtein HydrazidesNovel use of sortase-mediated hydrazinolysis. oup.com oup.com
HydrazidaseMicrobacterium sp. HM58-2AcylhydrazidesCarboxylic Acid, Hydrazine derivativeA novel enzyme group specific for hydrazide hydrolysis. nih.gov nih.gov

Biocatalytic Routes for Chiral Compound Synthesis

Biocatalysis is a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity that is often difficult to achieve with traditional chemical methods. nih.govmdpi.com While specific biocatalytic routes for chiral this compound are not detailed in the available literature, the synthesis of other chiral molecules, including those containing nitrogen, provides a strong precedent.

The synthesis of chiral amines and amino acids is a well-developed area of biocatalysis, employing enzymes such as hydrolases, oxidoreductases, and lyases to achieve high yields and enantiopurity. nih.gov These approaches are driven by the pharmaceutical industry's need for economically and environmentally friendly processes to produce single-enantiomer drugs. nih.gov

A significant advancement in the biocatalytic synthesis of chiral hydrazines involves the enantioselective reduction of hydrazones. researchgate.net Engineered imine reductases (IREDs) have been developed through directed evolution to catalyze the reduction of protected hydrazones with high yields and excellent enantiomeric excess (>99% e.e.). researchgate.netresearchgate.net This biocatalytic method offers a valuable alternative to transition metal-catalyzed asymmetric hydrogenation, which often requires precious metals and expensive chiral ligands. researchgate.net

Furthermore, biocatalytic strategies have been developed for the asymmetric synthesis of N-aryl-functionalized amino acids and pyrazolidin-3-ones. acs.org For instance, an EDDS lyase has been shown to catalyze a highly regio- and stereoselective hydroamination step. acs.org This enzymatic step can be combined with a subsequent chemical cyclization in a one-pot, two-step chemoenzymatic process to produce chiral pyrazolidin-3-ones with excellent stereoselectivity. acs.org

The potential for creating chiral centers through biocatalysis has also been explored in the synthesis of precursors for modern drugs. For example, enzymatic kinetic resolution using penicillin amidase has been employed to separate enantiomers of γ-aryl-β-aminobutyric acid derivatives. google.com

These examples highlight the robustness of biocatalytic methods in generating chiral molecules. Applying these principles, one could envision a biocatalytic route to a chiral form of this compound, potentially starting from a prochiral precursor and utilizing an engineered enzyme, such as a reductase or a hydrolase, to introduce the desired stereochemistry.

Investigation of Enzyme Specificity and Reaction Mechanisms

The specificity of an enzyme, which dictates its preference for a particular substrate and the type of reaction it catalyzes, is a cornerstone of its utility in biocatalysis. longdom.orgworthington-biochem.com Understanding enzyme specificity and the underlying reaction mechanisms is crucial for designing novel biocatalytic processes.

Enzymes can exhibit different types of specificity:

Absolute specificity: The enzyme catalyzes only one specific reaction. worthington-biochem.com

Group specificity: The enzyme acts on molecules with specific functional groups. worthington-biochem.com

Linkage specificity: The enzyme targets a particular type of chemical bond. worthington-biochem.com

Stereochemical specificity: The enzyme acts on a specific stereoisomer. worthington-biochem.com

The study of the amidase from Rhodococcus rhodochrous J1 revealed a novel substrate specificity, as it could utilize hydrazine to synthesize hydrazides, a reaction not previously associated with this class of enzymes. nih.gov The reversible nature of this reaction provided insight into its mechanism, suggesting the formation of an acyl-enzyme intermediate. nih.gov

Similarly, the discovery of a dedicated hydrazidase from Microbacterium sp. HM58-2, which preferentially hydrolyzes acylhydrazides over amides, points to a distinct active site architecture tailored for the hydrazide functional group. nih.gov Phylogenetic analysis indicated that this hydrazidase belongs to a new group within the amidase signature family of proteins. nih.gov Mutagenesis studies suggested that while it shares the conserved catalytic Ser-Ser-Lys motif with other amidases, a unique mechanism likely exists to compensate for the absence of a key catalytic serine residue found in other members of the family. nih.gov

Researchers have also used hydrazine-based probes to investigate the active sites of enzymes. acs.org These probes can react with and inhibit enzymes that have electron-deficient sites, which can arise from post-translational modifications or the presence of electrophilic cofactors. acs.org By modifying the structure of these hydrazine probes, scientists can tune their reactivity and selectivity, allowing them to target specific enzymes. acs.org

The mechanism of enzyme-catalyzed reactions often involves the formation of a temporary enzyme-substrate complex, which lowers the activation energy of the reaction. savemyexams.com For reactions involving multiple substrates, the mechanism can be sequential, where all substrates bind before the reaction occurs, or a "ping-pong" mechanism, where one substrate binds and a product is released before the second substrate binds. researchgate.net

Understanding these specificities and mechanisms through kinetic studies, structural biology, and computational modeling is essential for harnessing the full potential of enzymes in the synthesis of specific molecules like this compound. nih.gov

Design and Assembly of Multi-Enzyme Systems for Chemical Synthesis

Multi-enzyme systems, or enzyme cascades, mimic the metabolic pathways found in nature to perform complex chemical transformations in a single pot. fkit.hrewadirect.com These systems offer several advantages, including the elimination of costly and time-consuming intermediate purification steps, reduced solvent waste, and the potential to drive unfavorable reactions forward by coupling them with favorable ones. ewadirect.com

The design of efficient multi-enzyme cascades involves several key considerations:

Enzyme compatibility: The chosen enzymes must function under similar reaction conditions (e.g., pH, temperature). ewadirect.com

Cofactor regeneration: Many enzymatic reactions require cofactors (e.g., NADH), which are expensive. Integrating a cofactor regeneration system is often necessary for the economic feasibility of the process. fkit.hrmdpi.com

Substrate and product inhibition: The accumulation of intermediates or the final product can inhibit the activity of enzymes in the cascade. ewadirect.com

To overcome some of these challenges, researchers have developed strategies to co-localize enzymes, thereby increasing the local concentration of intermediates and facilitating a phenomenon known as substrate channeling. acs.org This can be achieved by:

Immobilization: Co-immobilizing enzymes on a solid support. ewadirect.com

Protein scaffolds: Using engineered protein scaffolds to which enzymes can be attached in a defined spatial arrangement. nih.gov

Genetic fusion: Creating fusion proteins where the enzymes are directly linked. mdpi.com

Recent research has demonstrated the power of these approaches. For example, engineered repeat proteins have been used as scaffolds to assemble multi-enzyme systems for the biosynthesis of amino acids and amines. nih.gov These scaffolds can also be designed to sequester cofactors, further enhancing catalytic efficiency. nih.gov The resulting scaffolded systems showed up to a 5-fold increase in productivity compared to the non-scaffolded enzymes. nih.gov

Multi-enzyme cascades have been successfully applied to the synthesis of a variety of valuable chemicals, including chiral alcohols, amino acids, and aromatic compounds. mdpi.commdpi.comfz-juelich.de For instance, a three-enzyme cascade was developed for the synthesis of the fragrance cinnamyl cinnamate (B1238496) from the corresponding aldehyde, incorporating an in-situ cofactor regeneration system. mdpi.com

While a specific multi-enzyme system for the synthesis of this compound has not been reported, the principles of cascade design could be applied. A hypothetical cascade might involve a first enzyme to synthesize a dihydrazide intermediate, followed by a hydroxylase to introduce the hydroxyl group at the C2 position. The development of such a system would require careful selection and potential engineering of the constituent enzymes.

Mechanistic and Kinetic Studies of 2 Hydroxybutanedihydrazide Reactions

Reaction Mechanism Elucidation through Experimental Analysis

The elucidation of reaction mechanisms through experimental analysis involves a variety of techniques to identify intermediates, transition states, and the sequence of bond-making and bond-breaking events. For reactions involving hydrazides like 2-hydroxybutanedihydrazide, common experimental approaches include spectroscopic monitoring, isotopic labeling, and trapping of intermediates.

Hydrazide derivatives are known to participate in a range of chemical transformations, including condensation reactions to form acylhydrazones. semanticscholar.org The general mechanism for acylhydrazone formation involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. semanticscholar.org In the context of this compound, this would involve the reaction of one or both of its hydrazide functional groups.

Experimental studies on similar hydrazide compounds have utilized techniques such as ¹H NMR spectroscopy to follow the progress of the reaction over time. semanticscholar.org By monitoring the disappearance of reactant signals and the appearance of product signals, the sequence of events can be inferred. For instance, in the synthesis of other complex hydrazones, the reaction mixture is often stirred overnight at reflux, and the progress is monitored until completion. semanticscholar.org

Kinetic Analysis of Chemical Transformations

Kinetic analysis is the quantitative study of the rates of chemical reactions and the factors that influence them. This information is vital for understanding reaction mechanisms at a deeper level and for process optimization. The kinetics of reactions involving hydrazides can be complex, often involving multiple steps. researchgate.netnih.gov

For instance, the synthesis of hydrazodicarbonamide from urea (B33335) and hydrazine (B178648), a process involving related functional groups, was found to be a two-step reaction. researchgate.net The kinetic study of this reaction identified the rate-limiting step, which is the formation of semicarbazide (B1199961) from hydrazine. researchgate.net The rates of both the formation of the intermediate and the final product were determined experimentally. researchgate.net

The kinetic analysis of multi-step reactions often presents challenges in dissecting the superimposed exponential decays of different reaction steps. nih.gov Advanced mathematical techniques, such as integral transformations, have been developed to reliably determine the number of reaction steps and reconstruct the distribution of kinetic rate constants from experimental data. nih.gov

In the context of this compound, a kinetic study would involve systematically varying parameters such as reactant concentrations, temperature, and catalyst concentration (if applicable) and monitoring the reaction progress over time. This data can then be used to determine the reaction order with respect to each reactant, the rate constant, and the activation energy. For example, in the synthesis of glycerol (B35011) carbonate from glycerol and urea, the effects of reaction temperature, time, and catalyst amount were studied in detail to establish a kinetic model. mdpi.com

Continuous-flow reactors are also becoming increasingly popular for kinetic analysis as they offer precise control over reaction conditions and allow for rapid data acquisition. rsc.org This methodology could be applied to study the reactions of this compound to gain a more efficient and detailed understanding of its kinetic profile. rsc.org

Computational Chemistry in Reaction Pathway Prediction

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms and predicting reaction pathways, complementing experimental studies. smu.edufrontiersin.org Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. nih.gov

The process of computational reaction prediction often begins with exploring the potential energy surface to locate transition states. d-nb.info The intrinsic reaction coordinate (IRC) is then calculated to connect the transition state to the corresponding reactants and products, thus mapping out the reaction pathway. smu.edu This approach provides a step-by-step energetic profile of the reaction. smu.edu

For complex reactions, automated reaction prediction methods are being developed that can explore vast reaction networks to discover new pathways and mechanisms. cecam.org These methods can be particularly useful for predicting the reactivity of a molecule like this compound in various chemical environments.

The accuracy of computational predictions depends heavily on the level of theory and the basis set used. nih.gov For instance, in the study of the HMG-CoA reductase reaction, different levels of theory were employed to generate an atomistic description of the enzymatic reaction process and its energy profile. nih.gov

While specific computational studies on this compound are not readily found, the general methodologies are well-established. A computational investigation of its reactions would likely involve:

Conformational analysis: To identify the most stable geometries of the reactant molecules.

Transition state searching: To locate the saddle points on the potential energy surface corresponding to the reaction barriers.

IRC calculations: To confirm the connection between transition states and the minima of reactants and products.

Calculation of thermodynamic and kinetic parameters: Including reaction energies, activation energies, and rate constants.

Such computational studies can provide invaluable insights into the preferred reaction pathways, the nature of transition states, and the factors governing the reactivity of this compound, guiding future experimental work.

Analytical and Characterization Techniques in 2 Hydroxybutanedihydrazide Research

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Hydroxybutanedihydrazide by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the chemical environment of atomic nuclei. mdpi.com For this compound, ¹H NMR and ¹³C NMR are the most relevant, providing a virtual map of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methylene (B1212753) (CH₂) group, the methine (CH) group adjacent to the hydroxyl (OH) group, and the N-H protons of the hydrazide moieties. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values provide crucial information about the electronic environment and neighboring protons.

Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the carbonyl carbons of the hydrazide groups from the aliphatic carbons of the butane (B89635) backbone.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.5 Doublet of doublets 2H CH₂
~4.2 Multiplet 1H CH-OH
~4.5 Broad singlet 1H OH
~8.5 Broad singlet 4H NH₂

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used to generate the molecular ion, confirming its molecular weight. sepscience.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition with high accuracy. uni-saarland.de

Hypothetical Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Possible Fragment
149.09 100 [M+H]⁺ (Molecular Ion)
131.08 65 [M+H - H₂O]⁺
117.06 40 [M+H - NH₂NH₂]⁺

X-ray Diffraction for Solid-State Structure Determination

For this compound, single-crystal X-ray diffraction would be the preferred method. This involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov This analysis would confirm the connectivity established by spectroscopic methods and reveal the molecule's preferred conformation, including the orientation of the hydroxyl and hydrazide groups. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material and identify its crystalline phase. anton-paar.comforcetechnology.com

Hypothetical Crystal Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 5.2
c (Å) 12.1
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 512.4

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity. msu.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. moravek.comtorontech.com For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. moravek.com

The purity of a sample of this compound can be determined by analyzing its chromatogram. A pure sample should ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities. By using a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), the identity of the main peak and any impurities can be confirmed. sepscience.com Peak purity analysis, often performed with a photodiode array (PDA) detector, can further assess whether a single chromatographic peak consists of a single component. sepscience.com

Hypothetical HPLC Purity Analysis Data for this compound

Peak Retention Time (min) Area (%) Identity
1 3.5 99.5 This compound
2 4.8 0.3 Impurity A

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The conventional synthesis of 2-Hydroxybutanedihydrazide typically involves the reaction of diethyl malate (B86768) (a derivative of malic acid) with hydrazine (B178648) hydrate (B1144303). However, emerging research is focused on developing more efficient, sustainable, and stereoselective synthetic routes.

Future synthetic strategies are geared towards green chemistry principles. This includes the investigation of biocatalytic methods, where enzymes could be used to produce the compound from bio-based precursors. nih.gov Such an approach could offer high stereoselectivity, yielding enantiomerically pure forms of this compound, which are crucial for specialized applications. Another novel direction is the use of flow chemistry, which can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processes.

A patent for related compounds suggests a method where (S)-3-hydroxybutanehydrazide is used as an intermediate, indicating modular synthetic approaches that could be adapted for this compound. google.com The development of one-pot syntheses that minimize solvent use and purification steps is also a key area of future research.

Table 1: Comparison of Synthetic Pathways for this compound

FeatureConventional Pathway (Ester + Hydrazine)Emerging Biocatalytic Pathway (Hypothetical)
Starting Materials Diethyl malate, Hydrazine hydrateBio-based feedstocks (e.g., malic acid)
Catalyst Typically uncatalyzed or base-catalyzedEnzymes (e.g., lipases, proteases)
Stereoselectivity Produces a racemic mixturePotentially high, yielding single enantiomers
Reaction Conditions Often requires elevated temperaturesMild, ambient temperature and pressure
Environmental Impact Use of petrochemical-derived solvents and reagentsAqueous media, biodegradable catalysts
Key Advantage Established and straightforwardHigh purity, sustainability, and stereocontrol researchgate.netnih.gov

Advanced Applications in Coordination Polymer and Metal-Organic Framework Chemistry

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netrroij.com The choice of organic linker is critical as it dictates the structure and properties of the resulting framework. libretexts.org

This compound is a promising candidate as a flexible, multifunctional linker for novel MOFs. Its two hydrazide groups can chelate or bridge metal centers, while the hydroxyl group can act as an additional coordination site or form hydrogen bonds within the framework, enhancing its stability and influencing its porosity.

The use of flexible aliphatic ligands like this compound is an emerging area in MOF chemistry, which has traditionally been dominated by rigid aromatic linkers. mdpi.com Aliphatic linkers can impart dynamic properties to the framework, allowing it to respond to external stimuli such as guest molecules, temperature, or pressure. This could lead to the development of "smart" MOFs for applications in:

Selective Gas Sorption: The flexible pores could adapt to specifically bind certain gases.

Sensors: Changes in the framework upon analyte binding could generate a detectable signal.

Catalysis: The hydroxyl groups within the pores could act as catalytic sites.

Research in this area would involve reacting this compound with various metal salts (e.g., zinc, copper, zirconium) under solvothermal conditions to generate new MOF structures. researchgate.net Characterization of these materials would focus on their crystal structure, porosity, and thermal stability.

Table 2: Potential MOF Properties with this compound as a Linker

Metal IonPotential Framework DimensionalityPredicted Properties & Applications
Zn(II) 2D or 3DLuminescence for sensing applications, catalysis.
Cu(II) 3DHigh porosity for gas storage, potential magnetic properties.
Zr(IV) 3DHigh chemical and thermal stability, suitable for catalysis in harsh conditions.
Lanthanides (e.g., Eu(III), Tb(III)) 2D or 3DTunable light emission for optical devices and sensors.

Innovative Contributions to Polymer Science and Engineering

In polymer science, dihydrazide compounds are valuable as monomers, cross-linkers, and chain extenders. kallipos.gruni-halle.de The unique structure of this compound offers innovative possibilities for creating advanced polymers with tailored properties.

It can undergo polycondensation reactions with dicarboxylic acids, dialdehydes, or diisocyanates to form polyhydrazides. The presence of the hydroxyl side group can significantly enhance the properties of these polymers by:

Increasing Hydrophilicity: The -OH group improves water solubility and moisture absorption, which is beneficial for biomedical materials and membranes.

Enhancing Inter-chain Hydrogen Bonding: This can lead to improved thermal stability and mechanical strength. aprcomposites.com.au

Providing a Site for Post-Polymerization Modification: The hydroxyl group can be further reacted to attach other functional molecules, creating specialized polymers for drug delivery or other advanced applications.

Future research will likely focus on synthesizing and characterizing novel polymers derived from this compound. For instance, it could be used to create biodegradable polymers for tissue engineering scaffolds or hydrogels. rsc.org Its use as a curing agent for epoxy resins could lead to tougher and more thermally stable materials.

Expanding the Scope of Biocatalytic Applications in Organic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. researchgate.netnih.gov For a chiral molecule like this compound, biocatalysis offers a powerful tool for enantioselective synthesis.

The most significant emerging application in this area is the enzymatic kinetic resolution of racemic this compound. Enzymes, particularly lipases, are known to selectively catalyze reactions on one enantiomer of a racemic mixture, leaving the other unreacted. ox.ac.uk For example, a lipase (B570770) could be used to selectively acylate the hydroxyl group of either the (R)- or (S)-enantiomer. The acylated and unreacted enantiomers can then be easily separated, providing access to optically pure forms of the compound.

These enantiopure hydrazides are highly valuable as chiral building blocks for the synthesis of pharmaceuticals and other complex organic molecules. rsc.org Future research may also explore the use of other types of enzymes, such as oxidoreductases, to perform different transformations on the molecule, further expanding its synthetic utility.

Table 3: Hypothetical Enzymatic Kinetic Resolution of this compound

ParameterDescription
Substrate Racemic (R/S)-2-Hydroxybutanedihydrazide
Enzyme Lipase (e.g., Candida antarctica Lipase B)
Acyl Donor Vinyl acetate
Solvent Organic solvent (e.g., Toluene)
Reaction Selective O-acetylation of one enantiomer (e.g., the R-enantiomer)
Products (R)-2-Acetoxybutanedihydrazide and unreacted (S)-2-Hydroxybutanedihydrazide
Outcome Separation of enantiomers with high optical purity ox.ac.uk

Q & A

Q. What controls are essential to mitigate side reactions during this compound derivatization?

  • Methodology : Include blank reactions (without catalysts) to assess autocatalysis. Use inert atmosphere (N₂/Ar) to prevent oxidation. Monitor intermediates via TLC or GC-MS to isolate and characterize side products .

Literature and Knowledge Gaps

Q. How can systematic reviews identify underexplored applications of this compound in materials science?

  • Methodology : Conduct bibliometric analysis using tools like VOSviewer to map keyword clusters (e.g., "coordination polymers," "catalysis"). Prioritize understudied areas (e.g., photoluminescent materials) for experimental validation .

Q. What criteria should guide the selection of this compound derivatives for high-throughput screening in drug discovery?

  • Methodology : Apply Lipinski’s Rule of Five and PAINS filters to exclude promiscuous binders. Use docking simulations (AutoDock Vina) to prioritize derivatives with favorable binding affinities to target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.